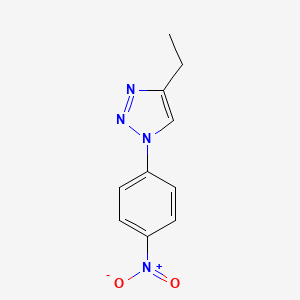
4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole
Overview
Description
4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, also known as ENPT, is a synthetic compound with a wide range of applications in the scientific research field. It is a triazole derivative that is used in a variety of different laboratory experiments, including those involving the synthesis of various compounds, the study of the mechanism of action of drugs, and the study of the biochemical and physiological effects of drugs.
Scientific Research Applications
1. Separation and Preconcentration of Ultra-Trace Gold
- Method of Application : The method involves dispersive liquid–liquid microextraction, followed by flame atomic absorption spectrometry. The compound acts as a chelating agent. A mixture of ethanol (dispersive solvent) and carbon tetrachloride (extraction solvent) was used. Parameters affecting the extraction procedure were optimized, including the type and volume of the extracting and dispersive solvents, HNO3 concentration, the chelating agent amount, volume of sample, and foreign ions .
- Results : After optimizing the instrumental and experimental parameters, a detection limit of 1.5 µg L−1, a preconcentration factor of 50, and a linear dynamic range of 10.0–400.0 µg L−1 were achieved. The relative standard deviation obtained was 2.1% at 50 µg L−1 for gold ions .
2. Biological Potential of Indole Derivatives
- Application Summary : Indole derivatives, which include compounds similar to “4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole”, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Method of Application : The specific methods of application or experimental procedures vary depending on the specific biological activity being targeted. Generally, these involve synthesizing various scaffolds of indole for screening different pharmacological activities .
properties
IUPAC Name |
4-ethyl-1-(4-nitrophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-8-7-13(12-11-8)9-3-5-10(6-4-9)14(15)16/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFJULHTFQSZNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid](/img/structure/B1393606.png)
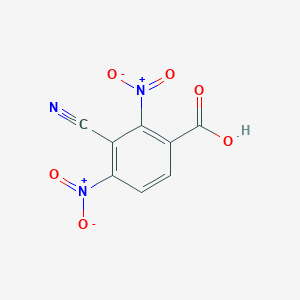
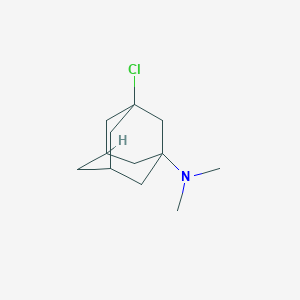
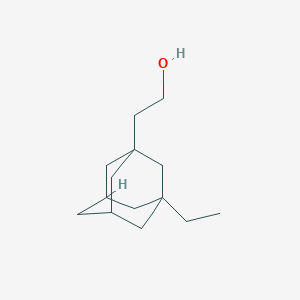
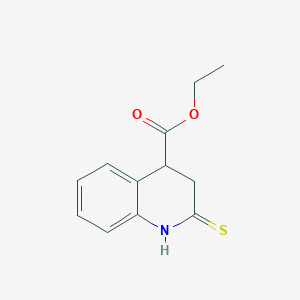
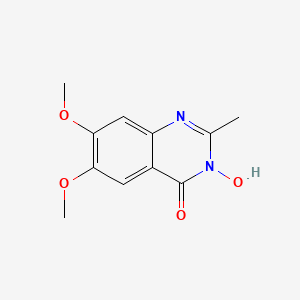
![3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1393615.png)
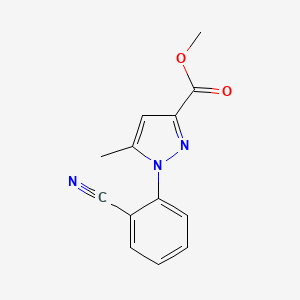
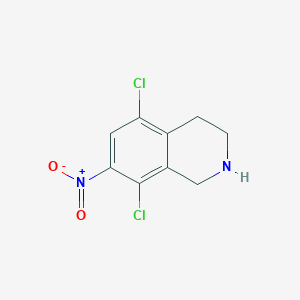
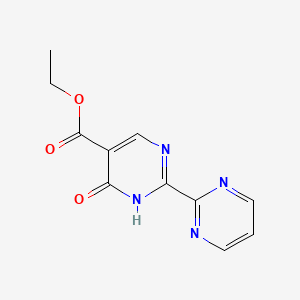
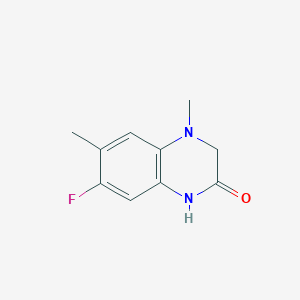
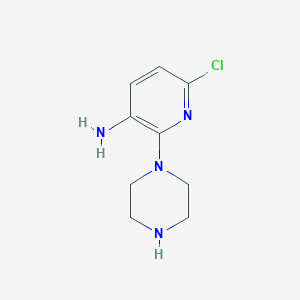
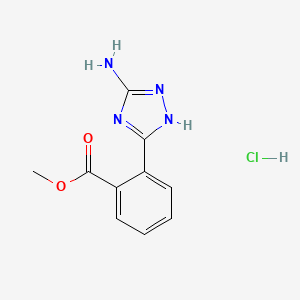
acetate](/img/structure/B1393626.png)